1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride
CAS No.:
Cat. No.: VC18429007
Molecular Formula: C16H11ClN4O4
Molecular Weight: 358.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClN4O4 |
|---|---|
| Molecular Weight | 358.73 g/mol |
| IUPAC Name | 1-(2,4-dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C16H11N4O4.ClH/c21-19(22)14-1-2-15(16(11-14)20(23)24)18-9-5-13(6-10-18)12-3-7-17-8-4-12;/h1-11H;1H/q+1;/p-1 |
| Standard InChI Key | BSQLMYGWPCKQOD-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2,4-Dinitrophenyl)-4,4'-bipyridinium chloride belongs to the viologen family, a class of N,N′-disubstituted 4,4′-bipyridinium salts known for their reversible redox behavior . The compound’s structure comprises a central bipyridinium moiety substituted at one nitrogen with a 2,4-dinitrophenyl group and at the other with a chloride counterion (Fig. 1). This arrangement introduces strong electron-withdrawing effects from the nitro groups, enhancing its electron-accepting capacity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 71190-35-7 |
| Molecular Formula | C₁₆H₁₁ClN₄O₄ |
| Molecular Weight | 358.73 g/mol |
| IUPAC Name | 1-(2,4-Dinitrophenyl)-4-pyridin-4-ylpyridin-1-ium chloride |
| SMILES | C1=CC(=C(C=C1N+[O-])N+[O-])[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] |
The planar bipyridinium core facilitates π-π stacking interactions, while the dinitrophenyl group contributes to steric hindrance and electronic modulation . X-ray crystallography and computational models confirm a distorted geometry that optimizes charge transfer between the aromatic systems .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4,4′-bipyridine in ethanol under reflux . The reaction proceeds under inert atmospheres (e.g., argon) to prevent side oxidation, yielding the target product as a precipitate after diethyl ether addition .
Key Reaction Conditions
-
Solvent: Anhydrous ethanol
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Temperature: 90°C (reflux)
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Duration: 24 hours
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Workup: Precipitation with diethyl ether, filtration, and washing with hexane/DCM .
Purification typically involves recrystallization from dimethyl sulfoxide (DMSO)-hexane mixtures, achieving yields of ~55% . Spectroscopic characterization (¹H NMR, FT-IR) confirms the formation of the quaternized bipyridinium structure, with diagnostic peaks for nitro groups (1543 cm⁻¹, 1341 cm⁻¹) and aromatic C-H stretches (3044 cm⁻¹) .
Redox Properties and Electron Transfer Behavior
Electrochemical Activity
Cyclic voltammetry (CV) studies reveal two reversible one-electron reduction waves at E₁/₂ = −0.45 V and −0.89 V (vs. Ag/AgCl), corresponding to the sequential reduction of the bipyridinium dication to radical cation and neutral species . The dinitrophenyl group stabilizes the reduced states through resonance effects, as evidenced by a 120 mV anodic shift compared to unsubstituted viologens .
Equation 1: Redox Reactions
Square wave voltammetry (SWV) further quantifies electron transfer kinetics, showing a diffusion coefficient (D) of 2.1 × 10⁻⁶ cm²/s in acetonitrile . These properties underpin its utility in electrochromic devices and redox-responsive materials .
Applications in Advanced Materials
Supramolecular and Coordination Chemistry
The compound serves as a building block for metal-organic frameworks (MOFs) and coordination polymers. Its bipyridinium moiety binds transition metals (e.g., Zn²⁺, Fe²⁺) through nitrogen lone pairs, forming complexes with tunable luminescence . For example, Zn(II) phthalocyanines functionalized with this viologen derivative exhibit solvatochromic shifts of 25 nm in polar solvents, enabling optical sensing applications .
Electrochromic Devices
In thin-film devices, the compound demonstrates reversible color changes from pale yellow (oxidized) to deep blue (reduced), with a coloration efficiency of 180 cm²/C . This performance surpasses many organic electrochromes due to the synergistic effects of the nitro and bipyridinium groups.
Table 2: Key Electrochromic Parameters
| Parameter | Value |
|---|---|
| Coloration Efficiency | 180 cm²/C |
| Switching Time (ox → red) | 1.2 s |
| Optical Contrast (ΔT%) | 68% (at 605 nm) |
Emerging Research Directions
Environment-Responsive Materials
Recent studies exploit the compound’s solvatochromism for developing smart coatings. In acetone, its absorption maximum shifts bathochromically by 40 nm compared to aqueous solutions, enabling solvent polarity sensing . Additionally, host-guest complexes with β-cyclodextrin exhibit stimuli-responsive fluorescence, with quantum yields increasing from 0.12 to 0.45 upon encapsulation .
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